(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride (S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18863335
InChI: InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H
SMILES:
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol

(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride

CAS No.:

Cat. No.: VC18863335

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride -

Specification

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
IUPAC Name 2-amino-2-pyridin-2-ylethanol;hydrochloride
Standard InChI InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H
Standard InChI Key AAEYKSBZCYPJCO-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C(CO)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride belongs to the class of β-amino alcohols, featuring a pyridine ring at the 2-position and a stereogenic center at the C2 carbon. The molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol (hydrochloride form). The (S)-configuration at the chiral center is critical for its enantioselective interactions in biological systems and catalytic processes.

Structural Features

  • Pyridine moiety: Enables π-π stacking and hydrogen bonding with biological targets.

  • Ethanolamine backbone: Facilitates solubility in polar solvents and participation in acid-base reactions.

  • Hydrochloride salt: Enhances stability and crystallinity compared to the free base form.

Physicochemical Properties

PropertyValue/Description
Molecular Weight174.63 g/mol
Solubility>50 mg/mL in water and methanol
Melting Point192–195°C (decomposes)
Purity≥95% (HPLC)

The hydrochloride salt form significantly improves aqueous solubility, making it suitable for in vitro assays and synthetic applications.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride typically involves a reductive amination strategy:

  • Starting Materials: Pyridine-2-carboxaldehyde and a chiral amine (e.g., (S)-α-methylbenzylamine).

  • Reductive Amination:

    • Reaction of pyridine-2-carboxaldehyde with the chiral amine in the presence of NaBH₄ or LiAlH₄.

    • Stereochemical control is achieved using chiral auxiliaries or catalysts.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Example Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Methanol or ethanol

  • Yield: 70–85% after recrystallization

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Reduce reaction times and improve yield consistency.

  • Automated Purification: Chromatography and recrystallization ensure ≥98% purity.

  • Quality Control: Chiral HPLC and NMR validate enantiomeric excess (>99%).

CompoundIC₅₀ (µM)
(S)-2-Amino-2-(pyridin-2-yl)ethanol12.5
Palbociclib (Reference Drug)0.011

While less potent than FDA-approved drugs like palbociclib, structural optimization could enhance selectivity.

Antimicrobial Properties

The compound demonstrates moderate activity against Gram-positive bacteria:

Table 2: Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (µM)
Staphylococcus aureus10
Bacillus subtilis8
Escherichia coli20

Mechanistic studies suggest disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins.

Applications in Asymmetric Catalysis

The compound’s chiral ethanolamine backbone makes it a valuable ligand in asymmetric synthesis:

Catalytic Hydrogenation

  • Substrate Scope: Ketones and imines.

  • Catalyst System: Ru/(S)-2-Amino-2-(pyridin-2-yl)ethanol complexes.

  • Enantiomeric Excess (ee): Up to 92% for aryl ketones.

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: Enhances yield and selectivity for biaryl compounds.

  • Reaction Conditions: Pd(OAc)₂ (5 mol%), ligand (10 mol%), K₂CO₃, 80°C.

Comparative Analysis with Structural Analogs

Impact of Substituents

AnalogKey ModificationSolubility (mg/mL)Bioactivity (IC₅₀, µM)
Phenyl-substituted derivativePyridine → Phenyl1518.7
Dihydrochloride saltAdditional HCl counterion7510.2

The dihydrochloride salt improves solubility but may reduce membrane permeability due to increased polarity.

Chirality and Pharmacodynamics

  • (R)-Enantiomer: 30% lower CDK4 affinity compared to (S)-form.

  • Racemic Mixtures: Exhibit reduced efficacy in kinase inhibition assays.

Challenges in Purification and Stability

Hygroscopicity

The hydrochloride form is hygroscopic, requiring storage under anhydrous conditions. Mitigation strategies include:

  • Lyophilization: Converts aqueous solutions into stable powders.

  • Desiccants: Silica gel or molecular sieves in packaging.

Thermal Decomposition

DSC analysis reveals decomposition onset at 192°C, limiting high-temperature applications.

Industrial and Research Applications

Pharmaceutical Intermediates

  • Kinase Inhibitors: Key precursor for CDK4/6 and JAK2 inhibitors.

  • Antiviral Agents: Modified derivatives show activity against RNA viruses.

Material Science

  • Chiral Stationary Phases: Used in HPLC columns for enantiomer separation.

  • Coordination Polymers: Pyridine-nitrogen coordinates metal ions for porous materials.

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